molecular formula C16H17NO3 B5818448 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide

Cat. No. B5818448
M. Wt: 271.31 g/mol
InChI Key: HNJCZLAHLCAVIX-UHFFFAOYSA-N
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Description

2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide, also known as DMPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. This compound has been shown to have several biochemical and physiological effects, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide is not fully understood, but it is believed to be related to its ability to inhibit the activity of various enzymes and proteins involved in cell growth and inflammation. Specifically, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory molecules in the body.
Biochemical and Physiological Effects:
2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis (programmed cell death), and the inhibition of inflammatory pathways. Additionally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have antioxidant activity, potentially making it useful in the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in laboratory experiments is that it is a well-established compound with a relatively simple synthesis method. Additionally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been extensively studied for its potential use in various scientific research applications, making it a promising candidate for further investigation. However, one limitation of using 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in laboratory experiments is that its mechanism of action is not fully understood, making it difficult to predict its effects in different experimental settings.

Future Directions

There are several future directions for the study of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide, including further investigation of its mechanism of action, exploration of its potential use in the treatment of neurodegenerative diseases, and the development of more potent and selective 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide analogs. Additionally, the use of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide in combination with other compounds may enhance its therapeutic potential and lead to the development of more effective treatments for various diseases.

Synthesis Methods

The synthesis of 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide involves the reaction of 3,4-dimethylphenol with 4-chloroaniline in the presence of sodium hydroxide and copper powder. The resulting product is then reacted with acetic anhydride to yield 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide. The synthesis of this compound has been well-established and can be easily reproduced in a laboratory setting.

Scientific Research Applications

2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been studied for its potential use in several scientific research applications, including cancer research, neuroprotection, and anti-inflammatory activity. In cancer research, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have neuroprotective effects, potentially making it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, 2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide has been shown to have anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

2-(3,4-dimethylphenoxy)-N-(4-hydroxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-3-8-15(9-12(11)2)20-10-16(19)17-13-4-6-14(18)7-5-13/h3-9,18H,10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNJCZLAHLCAVIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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